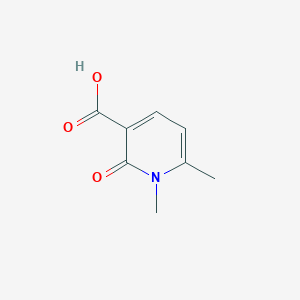

1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a chemical compound that is less studied but is of interest as a complexating agent and in pharmaceuticals . It is known that nicotinic acid (niacin, vitamin PP) and its derivatives have a wide spectrum of biological activity .

Synthesis Analysis

The synthesis of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline, which reacts with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives . These derivatives are useful as drug precursors or perspective ligands .Chemical Reactions Analysis

The chemical reactions of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involve reactions with alkyl halides regioselectively at the S atom to give sulfides . Other active methylene nitriles were also introduced in the reaction .Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid plays a significant role in the synthesis of various chemical compounds. For instance, its derivatives, such as 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides, have been synthesized through a diversity-oriented process, involving treatment with primary amines and subsequent transformations (Baškovč et al., 2012). Additionally, 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives have been prepared, which are useful as drug precursors or ligands (Dotsenko et al., 2019).

Crystallography and Structural Analysis

Structural analysis through X-ray diffraction has been extensively conducted on various derivatives of this compound. These studies provide insights into molecular conformations and intermolecular interactions, which are essential in understanding the compound's chemical behavior (Koval’ et al., 2017). For instance, the crystal structure of certain derivatives like 1,6-dimethyl-1-hydroxymethyl-6-carboxybicyclo[2.4.0]-2-nonene has been elucidated to understand its conformation and hydrogen bonding patterns (Mague et al., 2001).

Reactivity and Transformation Studies

The reactivity of this compound and its derivatives has been a subject of research, exploring various chemical transformations. Studies have shown how different derivatives react under specific conditions, leading to the formation of distinct chemical entities. For example, research on the reactivity of certain dihydropyridine derivatives with amino-6-oxopyridine-3-carboxylate derivatives has shed light on different condensation reactions and product formations (El‐Shaaer et al., 2014).

Applications in Material Science

Derivatives of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid have found applications in material science. For example, studies have been conducted on the synthesis and characterization of compounds for their potential use in optoelectronic devices. These studies involve exploring the electronic absorption and photocurrent properties of these derivatives (Roushdy et al., 2019).

Environmental and Analytical Applications

The compound and its derivatives have been evaluated for their potential environmental applications, such as controlling hydrogen production during metal dissolution. This research is pivotal in understanding corrosion processes and developing effective corrosion inhibitors (Saleh et al., 2018).

Propiedades

IUPAC Name |

1,6-dimethyl-2-oxopyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-3-4-6(8(11)12)7(10)9(5)2/h3-4H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNVVNIRZCHXSGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C(=O)N1C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80566730 |

Source

|

| Record name | 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

CAS RN |

889939-62-2 |

Source

|

| Record name | 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-Dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Methylamino)methyl]benzoic acid](/img/structure/B1354855.png)

![[1,1'-Biphenyl]-2,4,4'-triamine](/img/structure/B1354867.png)

![Spiro[cyclopropane-1,3'-indoline]](/img/structure/B1354872.png)

![3-[3-(Trifluoromethyl)benzoyl]pyridine](/img/structure/B1354875.png)

![Bicyclo[2.2.1]hept-5-en-2-yl methacrylate](/img/structure/B1354879.png)